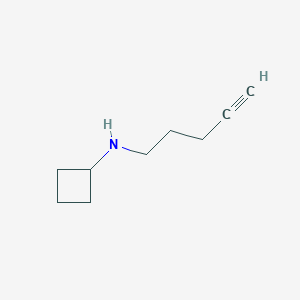

N-(Pent-4-YN-1-YL)cyclobutanamine

Description

Properties

Molecular Formula |

C9H15N |

|---|---|

Molecular Weight |

137.22 g/mol |

IUPAC Name |

N-pent-4-ynylcyclobutanamine |

InChI |

InChI=1S/C9H15N/c1-2-3-4-8-10-9-6-5-7-9/h1,9-10H,3-8H2 |

InChI Key |

LPOZYJFJQIUZOW-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCNC1CCC1 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of Cyclobutanamine with Pent-4-ynyl Halides

A common and practical approach involves the nucleophilic substitution reaction between cyclobutanamine and a suitable pent-4-ynyl electrophile (usually a halide such as bromide or chloride). This method is well-documented for related cyclobutanamine derivatives:

- Step 1: Synthesis or procurement of pent-4-yn-1-yl halide (e.g., pent-4-yn-1-yl bromide or chloride).

- Step 2: Reaction of cyclobutanamine with pent-4-yn-1-yl halide under basic conditions to form the N-(pent-4-yn-1-yl)cyclobutanamine via nucleophilic substitution at the halide carbon.

Typical reaction conditions include:

- Solvents: Dichloromethane, toluene, or acetonitrile.

- Bases: Potassium carbonate, sodium hydroxide, or triethylamine to neutralize the formed acid and promote nucleophilicity.

- Temperature: Ambient to moderate heating (25–80°C) to optimize reaction rate and yield.

This approach leverages the nucleophilicity of the amine nitrogen and the electrophilicity of the alkyl halide, allowing for selective N-alkylation without affecting the cyclobutane ring integrity.

Reductive Amination Using Pent-4-yn-1-aldehyde

An alternative method involves reductive amination, a versatile technique in amine synthesis:

- Step 1: Preparation of pent-4-yn-1-aldehyde (an alkyne-containing aldehyde).

- Step 2: Condensation of cyclobutanamine with pent-4-yn-1-aldehyde to form an imine intermediate.

- Step 3: Reduction of the imine to the secondary amine this compound using reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).

This method offers mild conditions and high chemoselectivity, preserving the alkyne functionality while efficiently forming the C–N bond.

Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction is a powerful method for coupling amines with alcohols under mild conditions:

- Step 1: Use pent-4-yn-1-ol as the alkyne-containing alcohol.

- Step 2: React cyclobutanamine with pent-4-yn-1-ol in the presence of triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

- Step 3: Formation of this compound through nucleophilic displacement of the activated alcohol.

This method is advantageous for substrates sensitive to harsh conditions and has been reported in fragment synthesis involving alkynyl amines.

Reaction Conditions and Optimization

| Method | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Nucleophilic Substitution | Cyclobutanamine + pent-4-yn-1-yl halide, base, solvent (e.g., K2CO3, DCM, 50°C) | Straightforward, scalable | Requires halide preparation, possible side reactions |

| Reductive Amination | Cyclobutanamine + pent-4-yn-1-aldehyde + NaBH3CN, mild solvent (MeOH, RT) | High selectivity, mild conditions | Requires aldehyde synthesis, possible imine hydrolysis |

| Mitsunobu Reaction | Cyclobutanamine + pent-4-yn-1-ol + PPh3 + DEAD/DIAD, solvent (THF, RT) | Mild, good for sensitive substrates | Uses toxic reagents, byproduct removal needed |

Analytical Characterization and Purity Assessment

The synthesized this compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the presence of alkyne protons (~2.0–2.5 ppm), cyclobutane ring protons, and amine-linked methylene groups.

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern consistent with the target compound.

- Infrared Spectroscopy (IR): Identification of alkyne C≡C stretch (~2100–2200 cm^-1) and N–H stretch (~3300 cm^-1).

- Chromatography (HPLC or GC): Determines purity and monitors reaction progress.

Research Findings and Applications

- The nucleophilic substitution method has been widely used for related cyclobutanamine derivatives, showing good yields and functional group tolerance.

- Reductive amination is favored when aldehyde intermediates are accessible, providing high selectivity and mild reaction conditions, crucial for preserving the alkyne moiety.

- Mitsunobu reaction, while less common, is effective for late-stage functionalization in fragment-based drug discovery, enabling the incorporation of alkynyl groups into amines.

- The alkyne functionality in this compound allows for further chemical transformations such as click chemistry for bioconjugation or cross-coupling reactions, expanding its utility in medicinal chemistry.

Summary Table of Preparation Methods

| Preparation Method | Starting Materials | Reaction Type | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic Substitution | Cyclobutanamine + pent-4-yn-1-yl halide | SN2 alkylation | Base (K2CO3), DCM, 25–80°C | 60–85 | Requires halide synthesis, straightforward |

| Reductive Amination | Cyclobutanamine + pent-4-yn-1-aldehyde + NaBH3CN | Imine formation + reduction | MeOH or EtOH, RT | 70–90 | Mild conditions, high selectivity |

| Mitsunobu Reaction | Cyclobutanamine + pent-4-yn-1-ol + PPh3 + DEAD | Nucleophilic substitution | THF, RT | 50–75 | Mild, suitable for sensitive substrates |

Chemical Reactions Analysis

Types of Reactions

N-(Pent-4-YN-1-YL)cyclobutanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

N-(Pent-4-YN-1-YL)cyclobutanamine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases.

Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(Pent-4-YN-1-YL)cyclobutanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related amines below, focusing on molecular features, reactivity, and applications.

Table 1: Comparative Analysis of N-(Pent-4-YN-1-YL)cyclobutanamine and Analogues

Key Insights :

Structural and Reactivity Differences: The cyclobutane ring in this compound confers higher reactivity than cyclohexylamine due to ring strain, favoring ring-opening or strain-release reactions . The terminal alkyne enables unique reactivity absent in 1-(Aminomethyl)cyclobutanamine or N,N'-Diacetyl-1,4-phenylenediamine, such as participation in metal-catalyzed couplings (e.g., Sonogashira) .

Toxicity Considerations :

- Cyclobutanamine derivatives generally exhibit moderate acute toxicity (e.g., H302 for oral exposure) and irritancy (H315, H319), likely due to amine basicity and ring strain . In contrast, N,N'-Diacetyl-1,4-phenylenediamine’s acetylated amines reduce reactivity and associated hazards .

Applications :

- This compound’s alkyne moiety makes it valuable in bioconjugation (e.g., antibody-drug conjugates) or polymer chemistry. Cyclohexylamine, with lower reactivity, is used in industrial processes like corrosion inhibition.

Biological Activity

4-Amino-1-(2-methylpropyl)-1H-pyrazole-3-carboxamide, a member of the pyrazole family, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring with an amino group at the 4-position and a carboxamide group at the 3-position. Its molecular formula is C_8H_12N_4O, with a molecular weight of 182.22 g/mol. The unique substitution pattern contributes to its distinct biological properties.

4-Amino-1-(2-methylpropyl)-1H-pyrazole-3-carboxamide exhibits its biological effects through interactions with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes such as p38 mitogen-activated protein kinase (p38MAPK) and cyclooxygenase (COX) . These interactions modulate biochemical pathways crucial for inflammatory responses and cancer progression.

- Hydrogen Bonding and π-π Interactions : The amino and carboxamide groups facilitate hydrogen bonding with enzyme active sites, while the pyrazole ring allows for π-π stacking interactions, enhancing binding affinity .

Biological Activities

Research has highlighted several biological activities associated with 4-amino-1-(2-methylpropyl)-1H-pyrazole-3-carboxamide:

- Anti-inflammatory Properties : Studies indicate that this compound can effectively reduce inflammation by inhibiting COX enzymes, which play a pivotal role in the inflammatory process .

- Anticancer Activity : Preliminary investigations suggest that it may induce apoptosis in cancer cells by blocking cell cycle progression at the G2/M phase, evidenced by alterations in Bcl-2 and Bax gene expression .

Comparative Analysis of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | COX inhibition | |

| Anticancer | Induction of apoptosis via cell cycle arrest | |

| Enzyme inhibition | p38MAPK inhibition |

Case Studies

Case Study 1: Anti-inflammatory Effects

In vitro studies demonstrated that 4-amino-1-(2-methylpropyl)-1H-pyrazole-3-carboxamide exhibited significant inhibition of COX activity, leading to reduced prostaglandin synthesis. The compound was tested against standard anti-inflammatory drugs, showing comparable efficacy at specific concentrations.

Case Study 2: Anticancer Activity

A series of experiments conducted on various cancer cell lines (A549, MCF-7, HCT-116) revealed that the compound inhibited cell proliferation in a dose-dependent manner. The EC50 values ranged from 1.48 to 6.38 μM across different cell lines, indicating potent anticancer properties .

Structure-Activity Relationship (SAR)

The structural features of 4-amino-1-(2-methylpropyl)-1H-pyrazole-3-carboxamide allow for diverse modifications that can enhance its biological activity. Notably, the presence of the amino group and the carboxamide functionality are critical for its interaction with biological targets.

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamide | Methyl group at position 1 | Exhibits different pharmacological activities |

| 4-amino-3-methyl-1-phenylpyrazol-5-one | Phenyl substitution at position 5 | Notable for antioxidant activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.